molecular formula C16H17NO2 B268240 N-(2-isopropoxyphenyl)benzamide

N-(2-isopropoxyphenyl)benzamide

Cat. No. B268240
M. Wt: 255.31 g/mol
InChI Key: BGVAWIQARKSDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropoxyphenyl)benzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was originally developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in the fitness industry due to its ability to enhance endurance and fat burning. In

Mechanism of Action

N-(2-isopropoxyphenyl)benzamide activates the PPARδ pathway by binding to the receptor and inducing conformational changes that allow for the recruitment of coactivators and the subsequent transcription of target genes. This leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in enhanced endurance and fat burning.
Biochemical and Physiological Effects:
N-(2-isopropoxyphenyl)benzamide has been shown to increase endurance in animal models by up to 70%, and to enhance fat burning by up to 50%. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models. However, its effects on humans are still largely unknown.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-isopropoxyphenyl)benzamide is its ability to activate the PPARδ pathway without causing the side effects associated with other PPAR agonists, such as weight gain and fluid retention. However, its long-term safety and efficacy in humans are still unknown. Additionally, its use in lab experiments is limited by its cost and availability.

Future Directions

Future research on N-(2-isopropoxyphenyl)benzamide should focus on its potential use in treating metabolic and cardiovascular diseases, as well as its effects on human endurance and fat burning. It should also explore its potential use in cancer treatment and its long-term safety and efficacy in humans. Finally, it should investigate the development of more cost-effective and widely available synthesis methods for N-(2-isopropoxyphenyl)benzamide.

Synthesis Methods

The synthesis of N-(2-isopropoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group with iron and hydrochloric acid, and finally, amidation with benzoyl chloride.

Scientific Research Applications

N-(2-isopropoxyphenyl)benzamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-(2-isopropoxyphenyl)benzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18)

InChI Key

BGVAWIQARKSDTF-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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